1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
This compound belongs to the benzothiadiazine class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Key structural features include:
- 1H-4λ⁶,1,2-Benzothiadiazine-4,4-dione backbone: The sulfone (dione) group at positions 4 and 4 enhances electrophilicity and metabolic stability.
- The 4-methoxy group contributes to lipophilicity and may influence π-π stacking interactions. Morpholine-4-carbonyl group: The morpholine ring, a saturated oxygen- and nitrogen-containing heterocycle, enhances hydrophilicity and serves as a hydrogen bond acceptor, likely improving solubility and target engagement.
Properties
IUPAC Name |
[1-[(3-fluoro-4-methoxyphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O5S/c1-28-17-7-6-14(12-15(17)21)13-24-16-4-2-3-5-18(16)30(26,27)19(22-24)20(25)23-8-10-29-11-9-23/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REAPYDNQNPXWLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the benzothiadiazine core, followed by the introduction of the fluoro and methoxy substituents on the phenyl ring, and finally, the attachment of the morpholine-4-carbonyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM), dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is C15H16FN3O3S, indicating the presence of carbon (C), hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms.
Structural Characteristics
The compound's structure includes:
- A benzothiadiazine core, which is known for its pharmacological properties.
- A morpholine moiety that may contribute to its interaction with biological targets.
- A fluorinated aromatic ring , which can enhance lipophilicity and potentially improve bioavailability.
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent. The incorporation of the morpholine and fluorinated phenyl groups suggests that it may interact with specific biological targets involved in cancer proliferation and survival.
Case Studies
- In vitro studies have demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown mean GI50 values indicating effective growth inhibition in human tumor cells .
Drug Development
The compound's structure allows for modifications that can lead to improved pharmacokinetic properties. The presence of the morpholine group is particularly noteworthy as it is often associated with enhanced solubility and permeability.
Research Findings
- Computational studies have indicated favorable drug-likeness properties based on ADME (Absorption, Distribution, Metabolism, and Excretion) analysis . This suggests that the compound could be a viable candidate for further drug development.
Research has indicated that compounds similar to this one can modulate enzymatic activities related to protein kinases. This modulation can influence cellular processes such as proliferation and apoptosis, making it a target for cancer therapy .
Quantum Computational Studies
Recent quantum computational investigations have provided insights into the electronic properties of the compound. These studies help understand how the molecule interacts at the quantum level, which can inform modifications to enhance its efficacy .
Mechanism of Action
The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to 2-benzyl-3-(4-methoxyphenyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione (CAS 663167-22-4) .
Physicochemical and Pharmacokinetic Properties
The fluorine atom may slightly reduce lipophilicity, further enhancing solubility.
Metabolic Stability: Fluorine substitution at position 3 likely reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life relative to the non-fluorinated analog . The morpholine group’s stability under physiological conditions may further enhance metabolic resilience.
Binding Affinity: The electron-withdrawing fluorine and methoxy groups on the phenyl ring could optimize electrostatic interactions with target proteins.
Research Findings and Implications
- The morpholine group’s hydrogen-bonding capacity may enhance target engagement in enzyme inhibition.
- Comparative Efficacy : The analog (CAS 663167-22-4) has demonstrated moderate activity in preliminary screenings, but its lack of fluorine and hydrophilic groups likely limits bioavailability and target specificity .
Biological Activity
The compound 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C17H18FN3O3S
- Molecular Weight : 357.41 g/mol
- IUPAC Name : 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-benzothiadiazine-4,4-dione
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific protein kinases, which play critical roles in cell signaling pathways related to cancer proliferation and survival .
- Antioxidant Properties : It demonstrates significant antioxidant activity, reducing oxidative stress in cellular models .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, indicating a broader therapeutic application .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the biological activity of this compound:
- Cancer Cell Proliferation :
- Oxidative Stress Reduction :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
